Cas no 51390-22-8 (280-57-9)
280-57-9 structure
Product Name:280-57-9
CAS-nummer:51390-22-8
MF:C10H20N2O4
MW:232.276803016663
CID:367456
PubChem ID:171033
Update Time:2025-04-19
280-57-9 Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-diazoniabicyclo[2.2.2]octane diacetate
- 1,4-Diazabicyclo(2.2.2)octane, acetate (1:2)
- 1,4-Diazabicyclo(2.2.2)octane, diacetate
- 1,4-Diazabicyclo(2.2.2)octane, diacetate (1:2)
- 1,4-diazabicyclo[2.2.2]octane acetate (1:2)
- 1,4-Diazoniabicyclo(2.2.2)octane diacetate
- AI3-50331
- NSC 280834
- Triethylenediamine diacetate
- 51390-22-8
- acetic acid;1,4-diazabicyclo[2.2.2]octane
- DTXSID7068635
- 1,4-Diazabicyclo[2.2.2]octane, diacetate
- EINECS 257-172-7
- 280-57-9
-
- Inchi: 1S/C6H12N2.2C2H4O2/c1-2-8-5-3-7(1)4-6-8;2*1-2(3)4/h1-6H2;2*1H3,(H,3,4)
- InChI-sleutel: RKUAEGPJBZAVCE-UHFFFAOYSA-N
- LACHT: OC(C)=O.OC(C)=O.N12CCN(CC1)CC2
Berekende eigenschappen
- Exacte massa: 232.1424
- Monoisotopische massa: 232.142
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 0
- Complexiteit: 92.5
- Aantal covalent gebonden eenheden: 3
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 81.1Ų
Experimentele eigenschappen
- Dichtheid: 1.08
- Smeltpunt: 158 deg C
- Kookpunt: 174°Cat760mmHg
- Vlampunt: 62.2°C
- PSA: 89.14
280-57-9 Gerelateerde literatuur
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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